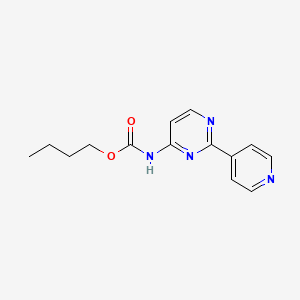
5-Amino-2-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-iodobenzonitrile is an organic compound with the molecular formula C7H5IN2. It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group (-NH2) and an iodine atom (I), respectively. This compound is a white to light yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide (DMF) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Amino-2-iodobenzonitrile involves a two-step process:
Iodination of Benzonitrile: Benzonitrile reacts with iodine under acidic conditions to form 2-iodobenzonitrile.
Amination: The 2-iodobenzonitrile is then reacted with ammonia in a basic solvent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under basic conditions.
Coupling Reactions: Reagents such as palladium catalysts and bases like triethylamine (TEA) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products such as 5-Azido-2-aminobenzonitrile or 5-Cyano-2-aminobenzonitrile can be formed.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
5-Amino-2-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs, particularly in the synthesis of kinase inhibitors.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Amino-2-iodobenzonitrile depends on its application. In medicinal chemistry, it acts as a precursor for the synthesis of kinase inhibitors, which target specific enzymes involved in cell signaling pathways. The amino group and iodine atom play crucial roles in the binding affinity and specificity of the resulting compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine.
2-Amino-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of iodine.
2-Amino-5-fluorobenzonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more suitable for certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of complex organic molecules .
Propriétés
Numéro CAS |
1082454-14-5 |
|---|---|
Formule moléculaire |
C7H5IN2 |
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
5-amino-2-iodobenzonitrile |
InChI |
InChI=1S/C7H5IN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 |
Clé InChI |
WGHCNVPVZGULDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)


![4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B12931173.png)
![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)
![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)

![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)


